1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene is an organic compound with a complex structure that includes both diethoxymethyl and ethoxypropan-2-yl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalytic systems and controlled reaction environments ensures the efficient and scalable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene exerts its effects involves interactions with specific molecular targets and pathways The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes
Vergleich Mit ähnlichen Verbindungen
- 1-(Diethoxymethyl)-4-(2-methoxypropan-2-yl)benzene
- 1-(Diethoxymethyl)-4-(2-ethoxybutan-2-yl)benzene
- 1-(Diethoxymethyl)-4-(2-ethoxyethan-2-yl)benzene
Uniqueness: 1-(Diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both diethoxymethyl and ethoxypropan-2-yl groups on the benzene ring differentiates it from other similar compounds and influences its behavior in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
116473-60-0 |
---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
1-(diethoxymethyl)-4-(2-ethoxypropan-2-yl)benzene |
InChI |
InChI=1S/C16H26O3/c1-6-17-15(18-7-2)13-9-11-14(12-10-13)16(4,5)19-8-3/h9-12,15H,6-8H2,1-5H3 |
InChI-Schlüssel |
OSQUVVBXUNCOAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=C(C=C1)C(C)(C)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.